molecular formula C14H8FNO2S B2547137 1-(3-fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one CAS No. 877811-80-8

1-(3-fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one

Cat. No.: B2547137
CAS No.: 877811-80-8
M. Wt: 273.28
InChI Key: CICZXIFPYOSCCX-UHFFFAOYSA-N
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Description

1-(3-fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one is an organic compound that belongs to the class of benzothiazoles It is characterized by the presence of a fluorobenzoyl group attached to a benzothiazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one typically involves the reaction of 3-fluorobenzoic acid with 2-aminothiophenol under specific conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazolone ring. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also be optimized to minimize the use of hazardous reagents and to improve the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated benzothiazolones.

Scientific Research Applications

1-(3-fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one involves its interaction with specific molecular targets. The fluorobenzoyl group can enhance the compound’s ability to interact with enzymes or receptors, leading to various biological effects. The benzothiazolone core may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one
  • 1-(3-bromobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one
  • 1-(3-methylbenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one

Uniqueness

1-(3-fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3-fluorobenzoyl)-2,1-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO2S/c15-10-5-3-4-9(8-10)13(17)16-12-7-2-1-6-11(12)14(18)19-16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICZXIFPYOSCCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)SN2C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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